Nafocare B2
CAS No.: 93184-28-2
Cat. No.: VC1591007
Molecular Formula: C15H16O10
Molecular Weight: 356.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93184-28-2 |
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Molecular Formula | C15H16O10 |
Molecular Weight | 356.28 g/mol |
IUPAC Name | (3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(5-methylfuran-2-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one;oxolane-2,5-dione |
Standard InChI | InChI=1S/C11H12O7.C4H4O3/c1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15;5-3-1-2-4(6)7-3/h2-3,6,8,12,14-15H,4H2,1H3;1-2H2/t6-,8+,10+,11-;/m0./s1 |
Standard InChI Key | BAPUMAMQUASVTC-RIOSKHDQSA-N |
Isomeric SMILES | CC1=CC=C(O1)[C@]2(C(=O)O[C@H]3[C@@]2(OC[C@@H]3O)O)O.C1CC(=O)OC1=O |
SMILES | CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.C1CC(=O)OC1=O |
Canonical SMILES | CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.C1CC(=O)OC1=O |
Introduction
Chemical Identity and Structure
Nafocare B2, identified by Chemical Abstracts Service (CAS) number 93184-28-2, is a crystalline compound with well-defined chemical and physical properties . The compound is formally known as methylfurylbutyrolactone-succinic anhydride or MFBL-SA, representing one of the crystalline derivatives of the parent methylfurylbutyrolactone compound .
Physical and Chemical Properties
The physical and chemical properties of Nafocare B2 have been comprehensively characterized through multiple analytical methods, including x-ray crystallography . The key properties are summarized in the following table:
The structural configuration of Nafocare B2 features a complex arrangement centered around a butyrolactone core with a methyl-substituted furyl group and a succinic anhydride moiety . This specific structural arrangement contributes significantly to its biological activity profile.
Synthesis and Development
Synthetic Pathway
Nafocare B2 represents a specialized synthetic biological response modifier created through a multi-step chemical process . The synthesis begins with the parent compound, referred to as Nafocare B or methylfurylbutyrolactone (MFBL), which is produced by combining a highly electrophilic reactant, 2-methyl-2,5-dihydrofuran (a cyclic acetal of cis-3-acetyl acrolein), with L-ascorbic acid .
The parent compound is amorphous with a molecular weight of 252.7 and is subsequently reacted with succinic anhydride to create the crystalline Nafocare B2 derivative . This synthetic pathway was developed to produce biological response modifiers with enhanced stability and potentially improved pharmacological properties compared to the parent compound.
Historical Development
The development of Nafocare B2 emerged from research into synthetic compounds capable of modulating immune responses. The compound is part of a broader class initially termed Nafocare B, which was later more specifically classified as methylfurylbutyrolactones (MFBL) . The structure and composition of Nafocare B2 have been confirmed using modern methods of analytical chemistry, including x-ray crystallography, ensuring precise characterization of its molecular arrangement .
Research Findings and Applications
Effects on Macrophage Function
Investigations into the effects of Nafocare B2 on macrophages have yielded interesting results. Studies examining Fc receptor surface markers and superoxide anion assays found that only at the highest in vitro dose (16 micrograms/ml) was a significant increase in erythrocyte antibody rosette formation detected using resident macrophages isolated from peritoneal exudate cells .
Comparison with Related Compounds
The Nafocare Family
Nafocare B2 is part of a family of related compounds with similar structural foundations but distinct modifications:
Compound | CAS Number | Description | Distinguishing Features |
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Nafocare B (Parent compound) | Not specified | Amorphous substance with MW 252.7 | Original methylfurylbutyrolactone derived from 2-methyl-2,5-dihydrofuran and L-ascorbic acid |
Nafocare B1 | 93135-89-8 | Synthetic immune biological response modifier | (3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(5-methylfuran-2-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one |
Nafocare B2 | 93184-28-2 | Crystalline derivative with succinic anhydride | Created by reaction of parent MFBL with succinic anhydride |
Nafocare B3 | 105617-61-6 | Crystalline derivative with succinimide | Created by reaction of parent MFBL with succinimide |
Each of these compounds demonstrates immunomodulatory properties, but with potentially different potencies, pharmacokinetic profiles, and specific mechanisms of action .
Comparative Biological Activity
While all members of the Nafocare family demonstrate immunomodulatory effects, there are subtle differences in their biological activities. The crystalline derivatives (Nafocare B2 and B3) were developed to potentially enhance stability and bioavailability compared to the amorphous parent compound .
The comparative immunostimulatory effects of these compounds have been evaluated in various assays, with all three forms showing negligible toxicity in acute testing and an absence of genotoxic activity at high doses . This favorable safety profile across the family suggests a common underlying mechanism that selectively enhances immune function without significant adverse effects.
Current Status and Future Research Directions
Research Limitations and Gaps
Despite the promising immunomodulatory properties of Nafocare B2, several research gaps remain:
Future Research Opportunities
Future research on Nafocare B2 could productively focus on:
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Detailed investigation of molecular mechanisms, particularly the signaling pathways involved in enhanced lymphocyte responsiveness.
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Exploration of potential synergistic effects when combined with established immunotherapeutic agents.
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Evaluation of efficacy in relevant disease models, potentially including infectious diseases, cancer immunotherapy, or autoimmune conditions.
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Assessment of structure-activity relationships to develop optimized derivatives with enhanced pharmacological properties.
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